![molecular formula C63H57N5O9 B1447407 Fmoc-Phe-Lys(Trt)-PAB-PNP CAS No. 1116086-09-9](/img/structure/B1447407.png)
Fmoc-Phe-Lys(Trt)-PAB-PNP
Overview
Description
“Fmoc-Phe-Lys(Trt)-PAB-PNP” is a peptide cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . It has a molecular weight of 863.05 .
Synthesis Analysis
“Fmoc-Phe-Lys(Trt)-PAB-PNP” is used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .Molecular Structure Analysis
The molecular formula of “Fmoc-Phe-Lys(Trt)-PAB-PNP” is C56H54N4O5 . The SMILES string representation isO=C(N)C@H(C2=CC=CC=C2)C3=CC=CC=C3)N(C(C@HNC(OCC5C6=C(C7=C5C=CC=C7)C=CC=C6)=O)=O)C8=CC=C(CO)C=C8
. Chemical Reactions Analysis
“Fmoc-Phe-Lys(Trt)-PAB-PNP” is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .Physical And Chemical Properties Analysis
“Fmoc-Phe-Lys(Trt)-PAB-PNP” has a molecular weight of 863.05 . Its molecular formula is C56H54N4O5 , and its SMILES string representation isO=C(N)C@H(C2=CC=CC=C2)C3=CC=CC=C3)N(C(C@HNC(OCC5C6=C(C7=C5C=CC=C7)C=CC=C6)=O)=O)C8=CC=C(CO)C=C8
.
Scientific Research Applications
Bioinspired Functional Self-Healing Hydrogels
“Fmoc-Phe-Lys(Trt)-PAB-PNP” is used in the creation of bioinspired functional self-healing hydrogels. These hydrogels are produced from a minimalistic dipeptide building block. The hydrogelator, Fmoc–Lys(Fmoc)–Phe (Lys = lysine, Phe = phenylalanine), produces hydrogels at a very low concentration . The peptide hydrogel exhibits self-sustaining and self-healing behavior and improved mechanical properties compared to previously reported di Fmoc-based hydrogels . These hydrogels have versatile applications ranging from biology to nanotechnology .
Efficient Chemical Protein Synthesis
“Fmoc-Phe-Lys(Trt)-PAB-PNP” is used in efficient chemical protein synthesis. It utilizes the fluorenylmethyloxycarbonyl (Fmoc) moiety as an N-masking group of the N-terminal cysteine of the middle peptide thioester segment(s) . This method facilitates chemical protein synthesis by fully convergent and one-pot native chemical ligations . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .
Mechanism of Action
Target of Action
Fmoc-Phe-Lys(Trt)-PAB-PNP is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells .
Mode of Action
The compound acts as a linker that connects an antibody to a cytotoxic drug . The antibody in the ADC specifically binds to the antigen on the cancer cell, allowing for targeted delivery of the cytotoxic drug . The linker, Fmoc-Phe-Lys(Trt)-PAB-PNP, is cleavable, meaning it can be broken down to release the cytotoxic drug once the ADC has bound to the target cell .
Biochemical Pathways
Upon binding to the target cell, the ADC is internalized and the linker is cleaved, releasing the cytotoxic drug . This drug then interferes with cellular processes, such as DNA replication, leading to cell death . The specificity of the antibody for the target antigen allows for targeted destruction of cancer cells while minimizing damage to healthy cells .
Pharmacokinetics
The pharmacokinetics of Fmoc-Phe-Lys(Trt)-PAB-PNP will largely depend on the properties of the antibody and cytotoxic drug it is linked to. Generally, ADCs are designed to have good bioavailability, with the antibody component aiding in the efficient targeting and uptake of the drug .
Result of Action
The result of the action of Fmoc-Phe-Lys(Trt)-PAB-PNP, as part of an ADC, is the targeted destruction of cancer cells . By delivering a cytotoxic drug specifically to cancer cells, ADCs can effectively kill these cells while minimizing harm to healthy cells .
Action Environment
The action of Fmoc-Phe-Lys(Trt)-PAB-PNP can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the linker and the release of the drug . Additionally, the presence of proteases in the target cell can influence the cleavage of the linker and the release of the cytotoxic drug .
Future Directions
properties
IUPAC Name |
[4-[[(2S)-1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H57N5O9/c64-59(69)58(31-17-18-40-65-63(46-21-7-2-8-22-46,47-23-9-3-10-24-47)48-25-11-4-12-26-48)67(49-34-32-45(33-35-49)42-76-62(72)77-51-38-36-50(37-39-51)68(73)74)60(70)57(41-44-19-5-1-6-20-44)66-61(71)75-43-56-54-29-15-13-27-52(54)53-28-14-16-30-55(53)56/h1-16,19-30,32-39,56-58,65H,17-18,31,40-43H2,(H2,64,69)(H,66,71)/t57-,58-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGURWMJSNXIEZ-YQOHNZFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H57N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Phe-Lys(Trt)-PAB-PNP |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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